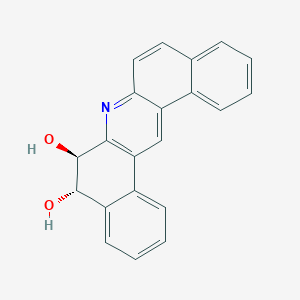

trans-Dibenz(a,j)acridine-5,6-dihydrodiol

Vue d'ensemble

Description

Trans-Dibenz(a,j)acridine-5,6-dihydrodiol (DBA) is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic materials such as tobacco, coal, and diesel fuel. DBA is a potent mutagen and carcinogen, and exposure to this compound has been linked to the development of various types of cancer, including lung, bladder, and skin cancer. Despite its potential health risks, DBA is still widely used in scientific research to study the mechanisms of carcinogenesis and DNA damage.

Mécanisme D'action

Trans-Dibenz(a,j)acridine-5,6-dihydrodiol exerts its carcinogenic effects by forming DNA adducts, which are covalent bonds between trans-Dibenz(a,j)acridine-5,6-dihydrodiol and DNA molecules. These adducts can cause mutations and DNA damage, leading to the development of cancer. trans-Dibenz(a,j)acridine-5,6-dihydrodiol can also induce oxidative stress and inflammation, which can further damage DNA and promote the growth of cancer cells. The activation of the AhR pathway by trans-Dibenz(a,j)acridine-5,6-dihydrodiol can also contribute to the development of cancer by altering the expression of genes involved in cell growth and differentiation.

Biochemical and Physiological Effects:

trans-Dibenz(a,j)acridine-5,6-dihydrodiol can induce various biochemical and physiological effects, including the formation of DNA adducts, oxidative stress, inflammation, and activation of the AhR pathway. These effects can lead to the development of cancer and other diseases. trans-Dibenz(a,j)acridine-5,6-dihydrodiol has also been shown to affect the expression of genes involved in cell growth, differentiation, and apoptosis.

Avantages Et Limitations Des Expériences En Laboratoire

Trans-Dibenz(a,j)acridine-5,6-dihydrodiol is a potent mutagen and carcinogen, which makes it a valuable tool for studying the mechanisms of carcinogenesis and DNA damage. However, the use of trans-Dibenz(a,j)acridine-5,6-dihydrodiol in laboratory experiments has some limitations. trans-Dibenz(a,j)acridine-5,6-dihydrodiol is highly toxic and can pose a health risk to researchers who handle it. The synthesis of trans-Dibenz(a,j)acridine-5,6-dihydrodiol is also complex and requires specialized equipment and expertise. The use of trans-Dibenz(a,j)acridine-5,6-dihydrodiol in animal studies can also be challenging due to its toxicity and potential health risks.

Orientations Futures

There are several future directions for research on trans-Dibenz(a,j)acridine-5,6-dihydrodiol. One area of interest is the development of new methods for synthesizing trans-Dibenz(a,j)acridine-5,6-dihydrodiol that are more efficient and environmentally friendly. Another area of research is the identification of new biomarkers for trans-Dibenz(a,j)acridine-5,6-dihydrodiol exposure and the development of new methods for detecting trans-Dibenz(a,j)acridine-5,6-dihydrodiol in environmental and biological samples. The development of new therapies for trans-Dibenz(a,j)acridine-5,6-dihydrodiol-induced cancer is also an important area of research. Finally, the study of the interactions between trans-Dibenz(a,j)acridine-5,6-dihydrodiol and other environmental pollutants, such as polycyclic aromatic hydrocarbons (PAHs), is an emerging area of research that could provide new insights into the mechanisms of carcinogenesis and DNA damage.

Méthodes De Synthèse

Trans-Dibenz(a,j)acridine-5,6-dihydrodiol can be synthesized in the laboratory by the oxidation of dibenz(a,j)acridine (trans-Dibenz(a,j)acridine-5,6-dihydrodiol) using various oxidizing agents such as potassium permanganate, hydrogen peroxide, or sodium dichromate. The reaction can be carried out under different conditions, including acidic or alkaline conditions, and at different temperatures and reaction times. The yield and purity of trans-Dibenz(a,j)acridine-5,6-dihydrodiol can be optimized by adjusting the reaction conditions and purification methods.

Applications De Recherche Scientifique

Trans-Dibenz(a,j)acridine-5,6-dihydrodiol is widely used in scientific research to study the mechanisms of carcinogenesis and DNA damage. This compound can induce mutations in bacterial and mammalian cells and can cause DNA adduct formation in vitro and in vivo. trans-Dibenz(a,j)acridine-5,6-dihydrodiol has been shown to activate the aryl hydrocarbon receptor (AhR) pathway, which is involved in the metabolism of xenobiotics and the regulation of cell growth and differentiation. trans-Dibenz(a,j)acridine-5,6-dihydrodiol can also induce oxidative stress and inflammation, which are known to contribute to the development of cancer.

Propriétés

IUPAC Name |

(10S,11S)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaene-10,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO2/c23-20-15-8-4-3-7-14(15)17-11-16-13-6-2-1-5-12(13)9-10-18(16)22-19(17)21(20)24/h1-11,20-21,23-24H/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYQNBZDRDQRTD-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5C(C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5[C@@H]([C@H]4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00909549 | |

| Record name | 5,6-Dihydrodibenzo[a,j]acridine-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105467-64-9, 117019-82-6, 117066-35-0 | |

| Record name | 5,6-Dihydrodibenz(a,j)acridine-5,6-diol, trans-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105467649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, (5S-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117019826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, trans-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117066350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dihydrodibenzo[a,j]acridine-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-DIHYDRODIBENZ(A,J)ACRIDINE-5,6-DIOL, TRANS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z028N4D2Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one](/img/structure/B11469.png)

![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)

![4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B11486.png)

![1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine](/img/structure/B11492.png)

![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)